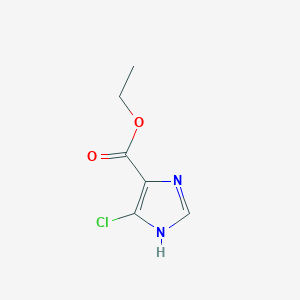

ethyl 5-chloro-1H-imidazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

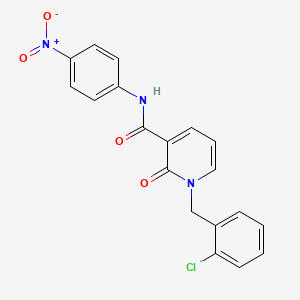

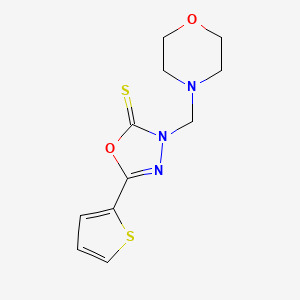

Ethyl 5-chloro-1H-imidazole-4-carboxylate is a ring-substituted-1H-imidazole-4-carboxylic acid derivative . It is an off-white to yellow crystalline powder .

Synthesis Analysis

The synthesis of ethyl 5-chloro-1H-imidazole-4-carboxylate involves coordination compounds with Co (2+). These compounds inhibit photosynthetic electron flow and ATP-synthesis and act as Hill reaction inhibitors . There are also various protocols available for the synthesis of substituted imidazoles .Molecular Structure Analysis

The molecular formula of ethyl 5-chloro-1H-imidazole-4-carboxylate is C6H7ClN2O2 . The InChI code is 1S/C6H7ClN2O2/c1-2-11-6 (10)4-5 (7)9-3-8-4/h3H,2H2,1H3, (H,8,9) .Physical And Chemical Properties Analysis

Ethyl 5-chloro-1H-imidazole-4-carboxylate is soluble in dimethyl sulfoxide and methanol, and slightly soluble in water . It has a molecular weight of 174.59 .Applications De Recherche Scientifique

Anti-Tuberculosis Agents

Ethyl 5-chloro-1H-imidazole-4-carboxylate has been investigated as a novel class of anti-tuberculosis agents . Tuberculosis (TB) remains a global health challenge, and finding effective treatments is crucial. Researchers have explored the potential of this compound to combat TB, although further studies are needed to fully understand its mechanism of action and efficacy.

Lanthanide Sulfate-Carboxylates Synthesis

In the field of coordination chemistry, ethyl 5-chloro-1H-imidazole-4-carboxylate has been employed in the synthesis of lanthanide sulfate–carboxylates. Specifically, it participates in the formation of complexes such as [Ln(HIMC)(SO4)(H2O)] (where Ln represents lanthanide ions, e.g., Dy and Eu) through in situ decarboxylation in the presence of Cu(II) ions . These complexes have potential applications in luminescent materials and catalysis.

Multicomponent Reactions

Imidazoles, including ethyl 5-chloro-1H-imidazole-4-carboxylate, are versatile building blocks in multicomponent reactions (MCRs). Recent advancements in MCRs have highlighted the utility of imidazole derivatives in diverse synthetic contexts. Researchers have explored various conditions for these reactions, leading to the efficient synthesis of complex molecules . While specific examples involving this compound are not explicitly mentioned, its participation in MCRs underscores its synthetic potential.

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 5-chloro-1H-imidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMKYTDEGLFVSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-chloro-1H-imidazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,5-Dimethylpyrazol-1-yl)butyl]prop-2-enamide](/img/structure/B2694767.png)

![2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2694769.png)

![2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2694772.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2694773.png)

![5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2694774.png)

amine](/img/structure/B2694776.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2694778.png)